molecular formula C12H22 B1581785 1-Dodecyne CAS No. 765-03-7

1-Dodecyne

Cat. No.: B1581785
CAS No.: 765-03-7
M. Wt: 166.3 g/mol
InChI Key: ZVDBUOGYYYNMQI-UHFFFAOYSA-N
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Description

1-Dodecyne is an organic compound with the molecular formula C₁₂H₂₂ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond.

Chemical Reactions Analysis

1-Dodecyne undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, ozone.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium amide, lithium diisopropylamide.

Major products formed from these reactions include dodecanoic acid, dodecane, and various substituted alkynes .

Scientific Research Applications

1-Dodecyne is an alkyne with the formula C12H22C_{12}H_{22}. It consists of a chain of twelve carbon atoms with a triple bond at the terminal position . this compound is used in scientific research for various applications, including the synthesis of ruthenium nanoparticles .

Scientific Research Applications

  • Synthesis of Ruthenium Nanoparticles this compound can be used in the synthesis of stable ruthenium nanoparticles . The self-assembly of this compound onto the "bare" Ru colloid surface leads to the formation of a Ru-vinylidene interfacial bonding linkage .

Other potential research areas

  • Glycobiology Research Sigma-Aldrich provides glycoconjugates, including proteoglycans, glycoproteins, and glycolipids, for applications in glycobiology research .
  • DNA and Genomics Research Resources are available for scientists in DNA and genomics-related research areas .
  • Tissue Engineering this compound may be applicable in controlled fabrication methods for tissue engineering constructs .
  • COVID-19 Immune Response Studies MILLIPLEX® multiplex assays can help to understand the immune response to COVID-19 (SARS-CoV-2), including cytokine storm .
  • Detection of SARS-CoV-2 Variants this compound might be used in the development of multiplex RT-qPCR assays for detecting SARS-CoV-2 variants .
  • Protein-Protein Interaction Studies Duolink® Proximity Ligation Assay (PLA) technology can be used for detecting and quantifying protein-protein interactions .

Mechanism of Action

The mechanism by which 1-Dodecyne exerts its effects involves the interaction of its triple bond with various molecular targets. The carbon-carbon triple bond is highly reactive and can participate in a range of chemical transformations. In biological systems, it can act as an inhibitor of enzymes that interact with alkynes, thereby affecting metabolic pathways .

Biological Activity

1-Dodecyne (C12H22) is a linear alkyne that has garnered interest in various fields due to its biological activity. This article delves into the compound's antimicrobial, anticancer, and catalytic properties, supported by data tables and relevant research findings.

This compound is characterized by its chemical structure, which features a terminal alkyne group. This structure influences its reactivity and biological interactions. The compound is primarily studied for its potential applications in medicinal chemistry and materials science.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study utilizing gas chromatography-mass spectrometry (GC-MS) found that extracts containing this compound showed notable antibacterial and antifungal activities against various pathogens.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans1460

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly through its effects on cancer cell lines. The MTT assay was employed to assess cell viability after treatment with varying concentrations of this compound. The results indicated a dose-dependent decrease in viability across different cancer types.

Case Study: MCF-7 Cell Line

In a study focusing on the MCF-7 breast cancer cell line, the IC50 value of this compound was determined to be approximately 102.01 µg/mL . This was compared to a positive control (camptothecin), which had an IC50 of 5 µg/mL . The apoptosis assay revealed that treatment with this compound led to:

  • Early Apoptosis : 17.3%
  • Late Apoptosis : 26.43%
  • Healthy Cells : 53.11%
  • Necrosis : 3.16%

These results indicate that this compound not only inhibits cell proliferation but also induces apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Catalytic Properties

In addition to its biological activities, this compound has been utilized in catalytic applications, particularly in gold-catalyzed reactions. Studies have shown that it can participate in oxidative homocoupling reactions, although it demonstrates lower reactivity compared to shorter-chain alkynes like 1-decyne.

Reaction Rates

The catalytic efficiency of gold complexes with alkynes was assessed, revealing that:

  • This compound Reaction Rate : Significantly lower than that of shorter alkynes.
  • Conversion Yield : Less than 5% after prolonged reaction times.

This suggests that while this compound can serve as a substrate in catalytic processes, its utility may be limited compared to smaller alkynes .

Properties

IUPAC Name

dodec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h1H,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDBUOGYYYNMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061094
Record name 1-Dodecyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-03-7
Record name 1-Dodecyne
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dodecyne
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecyne
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Record name 1-Dodecyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodec-1-yne
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Synthesis routes and methods

Procedure details

The procedure for the bromination of 1-dodecene was essentially identical to that for 10-undecenoic acid (Step A), and was carried out on a 0.54 mol scale. Dehydrohalogenation was likewise carried out as in Step A using 250 g of 85% KOH (3.78 mol) and heating under reflux for 22 hours in 1.4 L ethanol. The product was isolated by pouring the cooled reaction mixture into 3L of ice-water slush and extracting with ether. The ether layers were washed and dried as before, evaporated, and the residue distilled. The fraction bp 103-113/25 Torr contained the product (36 g, 40%), which was characterized by spectral data: nmr (CDCl3) 0.9 τ(m, 3 H, CH3), 1.3(m, 16 H, CH2), 1.91(t, J=2.5 Hz, 1H, ≡CH), 2.18 (m, 2H, ≡CCH2); IR (film) 3350 (ν≡CH), 2150(νC≡C).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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